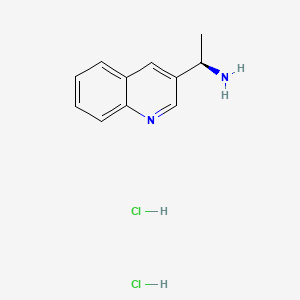
(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” is a chemical compound with a complex name, but its structure reveals its significance. Let’s break it down:
Structure: The compound consists of a quinoline ring (a heterocyclic aromatic system) attached to an ethylamine group. The stereochemistry is specified as (1R), indicating the absolute configuration of the chiral center.
准备方法
Synthetic Routes::
Heterocyclic Synthesis: The quinoline ring can be synthesized via various methods, such as the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with aldehydes or ketones in acidic conditions.
Ethylamine Attachment: The ethylamine group can be introduced through reductive amination of an appropriate aldehyde or ketone using ammonia or primary amines.
- Large-scale production typically involves optimized versions of the above synthetic routes. Industrial processes focus on efficiency, yield, and safety.
化学反应分析
Reactions::
Oxidation: The quinoline ring can undergo oxidation to form quinolinic acid, an important intermediate in the biosynthesis of NAD+.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Quinoline derivatives participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Quinolinic acid.
- Reduction: Tetrahydroquinoline derivatives.
科学研究应用
Chemistry: Quinoline derivatives serve as versatile building blocks in organic synthesis.
Biology: Quinolines exhibit antimicrobial, antiviral, and antiparasitic properties.
Medicine: Some quinoline-based drugs are used to treat malaria (e.g., chloroquine).
Industry: Quinolines find applications in dyes, agrochemicals, and pharmaceuticals.
作用机制
- The compound’s effects depend on its specific use. For example, antimalarial quinolines inhibit heme polymerization in Plasmodium parasites.
相似化合物的比较
Uniqueness: “(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” stands out due to its chiral center and quinoline-ethylamine combination.
Similar Compounds: Other quinoline derivatives, such as quinine and quinidine, share structural features but differ in stereochemistry and applications.
属性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
(1R)-1-quinolin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1 |
InChI 键 |
KABKCAFYVHQHAT-YCBDHFTFSA-N |
手性 SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
规范 SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


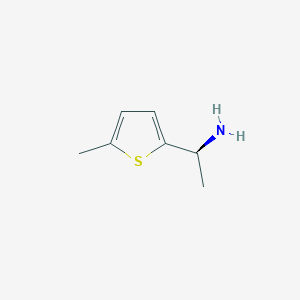
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

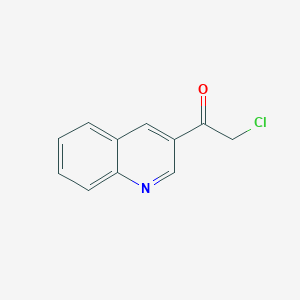
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
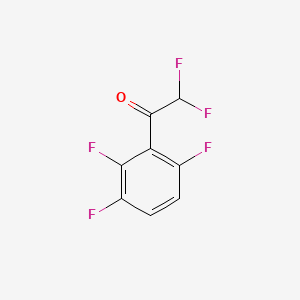
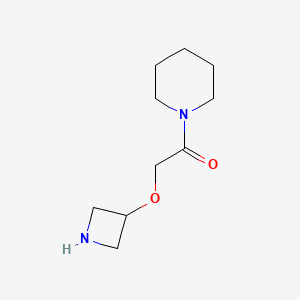
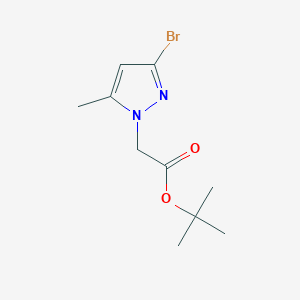
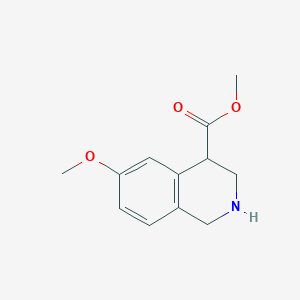
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
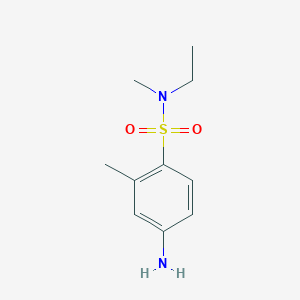
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
